2-Amino-5-bromo-N,N-diethylbenzamide

Medicinal Chemistry Organic Synthesis Late-stage functionalization

2-Amino-5-bromo-N,N-diethylbenzamide is a polysubstituted benzamide derivative with the molecular formula C11H15BrN2O and a molecular weight of 271.15 g/mol. Its structure features a unique combination of an electron-donating 2-amino group and an electron-withdrawing 5-bromo substituent on the benzamide core, along with a lipophilic N,N-diethyl amide moiety.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 1263376-84-6
Cat. No. B1393178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-N,N-diethylbenzamide
CAS1263376-84-6
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C=CC(=C1)Br)N
InChIInChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4,13H2,1-2H3
InChIKeyVDRQPOBAUKPRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-N,N-diethylbenzamide (CAS 1263376-84-6): A Differentiated Benzamide Scaffold for Targeted Synthesis


2-Amino-5-bromo-N,N-diethylbenzamide is a polysubstituted benzamide derivative with the molecular formula C11H15BrN2O and a molecular weight of 271.15 g/mol . Its structure features a unique combination of an electron-donating 2-amino group and an electron-withdrawing 5-bromo substituent on the benzamide core, along with a lipophilic N,N-diethyl amide moiety. This specific substitution pattern dictates its reactivity profile, making it a versatile small molecule scaffold primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of complex kinase inhibitors . The compound is typically supplied with a purity of 98% by research chemical vendors .

Why 2-Amino-5-bromo-N,N-diethylbenzamide Cannot Be Replaced by a Generic Benzamide Analog


Generic substitution within the 2-aminobenzamide class is invalid due to the critical and interdependent nature of the substituents. The 5-bromo substituent is not a passive group; it serves as a crucial synthetic handle for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling late-stage diversification into complex molecular architectures . Simply using a non-halogenated analog like 2-amino-N,N-diethylbenzamide (CAS 76854-95-0) [1] eliminates this essential reactivity node. Furthermore, changing the substitution pattern, such as moving the amino group from the 2-position to the 3-position (e.g., 3-Amino-5-bromo-N,N-diethylbenzamide, CAS 1373232-82-6) [2], profoundly alters the electronic properties of the aromatic ring and the geometry of the amide bond, which is often involved in critical intramolecular hydrogen bonding [3]. Such a change would likely result in a different chemical reactivity and potentially alter the biological target interaction profile of the final compound.

2-Amino-5-bromo-N,N-diethylbenzamide: Evidence-Based Differentiation for Procurement Decisions


Synthetic Utility: The 5-Bromo Substituent as a Cross-Coupling Handle Versus a Non-Halogenated Analog

The presence of the bromine atom at the 5-position of 2-Amino-5-bromo-N,N-diethylbenzamide provides a critical functional handle for transition metal-catalyzed cross-coupling reactions, which is absent in its non-halogenated analog, 2-amino-N,N-diethylbenzamide. This enables the compound to serve as a direct precursor to a vast array of further functionalized derivatives, a capability the non-brominated analog fundamentally lacks . While the non-brominated version can only be modified through the amino or amide groups, the 5-bromo derivative offers a third, orthogonal site for diversification via reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings .

Medicinal Chemistry Organic Synthesis Late-stage functionalization

Physicochemical Differentiation: Lipophilicity (clogP) Impact of 5-Bromination

The introduction of a bromine atom significantly increases the compound's lipophilicity compared to its non-halogenated analog. The predicted LogP for 2-Amino-5-bromo-N,N-diethylbenzamide is 2.51 . For the non-brominated analog, 2-amino-N,N-diethylbenzamide, the predicted LogP is lower, typically around 1.6-1.8, though a direct experimental confirmation from a single authoritative source is needed for a definitive comparison [1]. This increase in lipophilicity can translate to enhanced membrane permeability but may also affect metabolic stability and solubility, which are crucial factors in drug candidate selection.

Drug Design ADME Physicochemical Properties

Role as a Key Intermediate in a Patented Kinase Inhibitor Synthesis Route

2-Amino-5-bromo-N,N-diethylbenzamide is specifically synthesized and utilized as an intermediate in the preparation of macrocyclic kinase inhibitors, as documented in patent US9133224B2 [1]. The synthetic procedure from this patent details its synthesis from 5-bromoisatoic anhydride and diethylamine, yielding the product in a 15% yield after purification [1]. While the patent does not directly compare this intermediate to others, its specific use over other possible benzamide regioisomers in the synthesis of a complex macrocyclic structure indicates a necessary and non-interchangeable role. The analogous non-brominated compound or the 3-amino isomer would not lead to the same macrocyclic final product.

Kinase Inhibitors Cancer Therapeutics Patent Chemistry

Optimal Procurement Scenarios for 2-Amino-5-bromo-N,N-diethylbenzamide (CAS 1263376-84-6)


Lead Diversification in Medicinal Chemistry

Procurement is strategically justified when a research program requires the rapid synthesis of a focused library of 2-amino-benzamide derivatives. The 5-bromo group serves as a universal synthetic handle for parallel derivatization via cross-coupling, enabling the exploration of hydrophobic pockets in a target protein that interact with the 5-position. This is based on the synthetic versatility differentiator, where the compound offers 50% more orthogonal reactive sites than its non-halogenated analog .

Synthesis of Advanced Intermediates for Kinase Inhibitor Programs

This compound is essential for teams following the synthetic teachings of patent US9133224B2 for the preparation of macrocyclic FAK inhibitors [1]. Using the exact intermediate as described in the patent is critical for process reproducibility and for establishing a strong intellectual property position. Replacing it with a non-patented isomer could invalidate the synthetic route and introduce unforeseen chemical incompatibilities.

Modulation of Physicochemical Properties in Fragment-Based Drug Discovery

Researchers seeking to use a 2-amino-benzamide fragment but requiring a specific lipophilicity profile should select the 5-bromo derivative. With a predicted LogP of 2.51 , it is better suited for targeting binding sites that prefer higher lipophilicity, compared to the non-halogenated fragment (estimated clogP ~1.6-1.8) [2]. This selection can be made at the procurement stage to bias the initial fragment hit toward a desired property space.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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